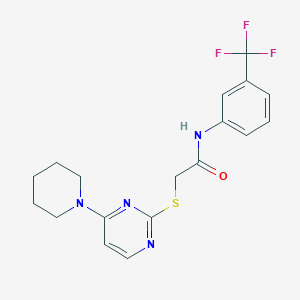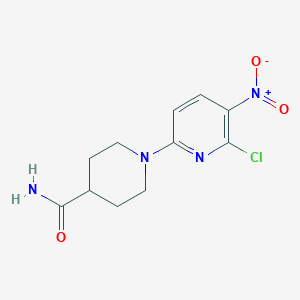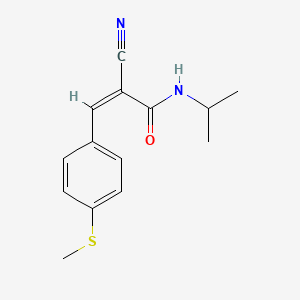
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide, also known as CMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CMSP is a derivative of 4-methylsulfanylphenylacetylene, which is a key intermediate in the synthesis of a variety of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the suppression of tumor cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide for lab experiments is its relatively simple synthesis method, which allows for easy access to large quantities of the compound. This compound has also been shown to have a low toxicity profile, making it a safe and effective tool for studying the mechanisms of cancer cell proliferation and inflammation. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of interest is the identification of the specific molecular targets of this compound, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to determine the optimal dosing and administration schedules for this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide involves the reaction of 4-methylsulfanylphenylacetylene with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, followed by an imine formation reaction, resulting in the formation of this compound. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)16-14(17)12(9-15)8-11-4-6-13(18-3)7-5-11/h4-8,10H,1-3H3,(H,16,17)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNERUTRUCRGMPC-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

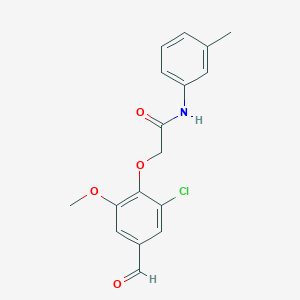
methanone](/img/structure/B2623201.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)

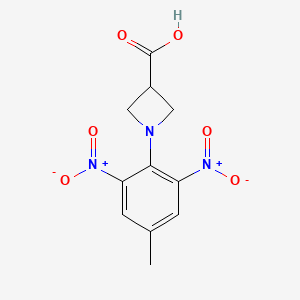

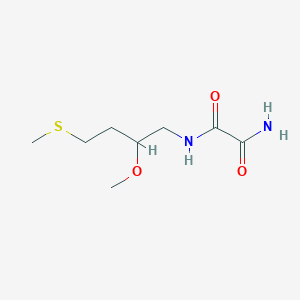
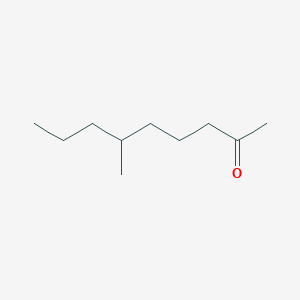
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2623211.png)
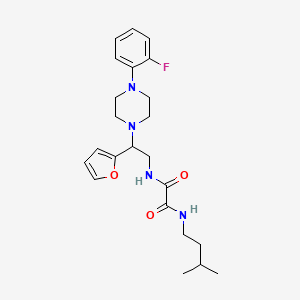
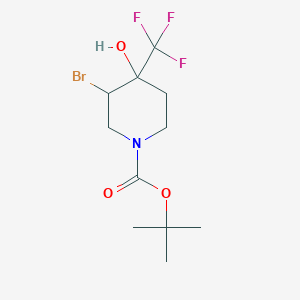
![Benzyl 2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2623218.png)
